molecular formula C23H27ClN4OS2 B2556094 N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1322247-79-9

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2556094
CAS No.: 1322247-79-9
M. Wt: 475.07
InChI Key: SXBHSYWQBGYABZ-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a recognized and potent inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. Its primary research value lies in investigating pathways involved in cancer cell invasion and metastasis , as LIMK1 activity, mediated through its phosphorylation of cofilin, is crucial for tumor cell motility and invasion. By selectively inhibiting LIMK1, this compound disrupts the cofilin phosphorylation cycle, leading to actin depolymerization and subsequent suppression of cell migration. This mechanism makes it a valuable pharmacological tool for studying the role of the actin cytoskeleton in disease processes, particularly in the context of triple-negative breast cancer models where LIMK inhibition has been shown to reduce metastatic potential . Furthermore, research extends into its potential application for mitigating chemotherapy-induced cognitive impairment, often referred to as "chemobrain," by modulating synaptic dysfunction linked to actin dynamics. Its application is therefore critical in oncology and neuroscience research aimed at understanding and targeting cytoskeletal remodeling for therapeutic benefit.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS2.ClH/c1-5-26(6-2)9-10-27(22(28)17-7-8-18-20(13-17)29-14-24-18)23-25-19-12-15(3)11-16(4)21(19)30-23;/h7-8,11-14H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBHSYWQBGYABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : A core structure that contributes to its biological activity.
  • Diethylamino ethyl group : Enhances solubility and bioavailability.
  • Carboxamide functionality : Implicated in various interactions with biological targets.

Biological Activity Overview

Benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antitubercular
  • Antidiabetic

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntitubercularSelective inhibition of Mycobacterium
AntidiabeticModulation of glucose metabolism

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as a DprE1 inhibitor, crucial for the survival of Mycobacterium tuberculosis. Docking studies indicated a strong binding affinity, suggesting a mechanism for its antitubercular activity .
  • Antioxidant Properties :
    • Compounds in the benzothiazole class often exhibit antioxidant properties, which can mitigate oxidative stress in cells, contributing to their anticancer effects .
  • Interaction with Cellular Pathways :
    • The presence of specific functional groups allows interaction with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • Antimicrobial Activity : A study demonstrated that derivatives similar to the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .
  • Anticancer Studies : Research indicated that certain benzothiazole derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 0.5 to 10 µM, showcasing potent anticancer properties .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxicity : Demonstrated activity against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231.
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-7 (Breast)15Doxorubicin10
MDA-MB-23112Paclitaxel8

The presence of the thiazole ring is critical for its anticancer efficacy, with modifications potentially altering potency significantly.

Antimicrobial Effects

Preliminary studies suggest that derivatives of this compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This versatility indicates potential applications in treating infections caused by resistant pathogens.

Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against breast cancer cell lines, revealing a significant reduction in cell viability at varying concentrations. The results indicated that the compound could serve as a potential alternative or adjunct to existing chemotherapeutics.

Study 2: Mechanistic Insights

Molecular docking studies have shown that N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride binds to specific kinases involved in cancer progression. In vitro assays confirmed inhibited kinase activity, suggesting a targeted mechanism of action.

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Moiety

The benzo[d]thiazole core is commonly synthesized via cyclization reactions involving sulfur-containing precursors. For example:

  • Sulfur-containing precursors (e.g., 2-aminobenzenethiol) undergo cyclization with carbonyl compounds (e.g., aldehydes or ketones) to form the fused thiazole ring .

  • Catalytic conditions : Reactions are often performed under acidic or basic conditions, with solvents like ethanol or DMSO .

Amide Bond Formation

The amide linkage in the compound is typically formed via:

  • Schotten-Baumann reaction : Reaction of carboxylic acids with amines in the presence of coupling agents (e.g., DCC, HOBt) .

  • Substitution reactions : Nucleophilic attack of amines (e.g., 2-(diethylamino)ethylamine) on acid chlorides derived from benzo[d]thiazole-6-carboxylic acid .

Functional Group Modifications

  • Alkylation/Hydroalkylation : Introduction of substituents (e.g., diethylaminoethyl groups) via alkylation of amine moieties .

  • Electrophilic substitution : Substitution at the 2- or 6-position of the benzo[d]thiazole ring using halogens or other electrophiles .

Reaction Type Reagents/Conditions Key Products
Cyclization (benzo[d]thiazole)2-Aminobenzenethiol + carbonyl compoundFused thiazole ring
Amide bond formation (Schotten-Baumann)Carboxylic acid + amine + coupling agentN-substituted amide
Alkylation/HydroalkylationAlkyl halide + amine + baseN-(2-(diethylamino)ethyl) derivatives

Hydrolysis of Amide Bonds

The amide linkage in the compound is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces carboxylic acid and amine derivatives.

  • Basic hydrolysis : Yields carboxylate salts and amines.

Electrophilic Substitution

The benzo[d]thiazole ring undergoes electrophilic substitution at positions 2 and 6 due to electron-deficient aromaticity:

  • Halogenation : Introduction of fluorine or chlorine at these positions .

  • Alkylation : Substitution with alkyl groups to modify lipophilicity.

Michael Addition and Cyclization

The compound may participate in Michael addition reactions with α,β-unsaturated carbonyls, followed by intramolecular cyclization to form fused heterocycles .

Reaction Type Mechanism Product Type
Hydrolysis of amide bondAcid/base-catalyzed cleavageCarboxylic acid + amine
Electrophilic substitutionAttack by electrophiles (e.g., Cl⁺)Halogenated derivatives
Michael addition + cyclizationNucleophilic attack → cyclizationFused heterocyclic compounds

Characterization and Stability

The compound is characterized using:

  • NMR spectroscopy : To confirm aromatic protons, amide NH signals, and substituent patterns .

  • Mass spectrometry : Molecular ion peaks at m/z 486.0 (for analogs) .

  • IR spectroscopy : Amide (C=O stretch ~1650 cm⁻¹) and NH bending vibrations .

Stability :

  • pH sensitivity : Amide bonds hydrolyze in extreme pH conditions.

  • Thermal stability : Decomposes at high temperatures (>200°C) .

Therapeutic Potential

  • Anticancer activity : Benzo[d]thiazole derivatives often inhibit kinases or disrupt DNA replication .

  • Anti-inflammatory effects : Diethylamino groups enhance interaction with inflammatory pathways.

Mechanistic Studies

  • Enzyme inhibition : Amide bonds may interact with active sites of enzymes (e.g., proteases).

  • Receptor binding : Lipophilic substituents (e.g., butoxy groups) enhance membrane permeability .

Comparison with Analogous Compounds

Compound Key Differences Applications
N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochlorideDifluoro substitution at benzamide ring Antiviral and anticancer research
2-(benzo[d]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochlorideDioxole and acetamide groupsAnticancer and neuropharmacology

Comparison with Similar Compounds

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)

  • Key Differences : Features a nitro group at position 6 and a thiadiazole-thioacetamide linker.
  • Biological Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative effects against HepG2 cells (IC₅₀ = 4.7 µM) .
  • Mechanistic Insight : Molecular docking shows the nitro group forms hydrogen bonds with VEGFR-2’s hinge region, while the thiadiazole moiety occupies hydrophobic pockets .

2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (21)

  • Key Differences : Contains a sulfonamidoethyl side chain and acetamido substituent.
  • Physicochemical Properties : Lower solubility (logP = 2.8) due to the sulfonamide group, which may limit blood-brain barrier penetration .
  • Comparison: The target compound’s diethylaminoethyl group and hydrochloride salt likely improve water solubility (predicted logP = 1.9) and tissue distribution.

N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives

  • Key Findings: Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher cytotoxicity (IC₅₀ = 1.5–8.2 µM) against MCF-7 cells than electron-donating groups (-OCH₃: IC₅₀ = 12–35 µM) .
  • Comparison : The target compound’s 5,7-dimethyl substituents (electron-donating) may reduce cytotoxicity but improve metabolic stability, as methyl groups resist oxidative degradation.

Pharmacokinetic and Toxicity Profiles

  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Demonstrated corrosion inhibition efficacy (85% at 500 ppm), linked to its planar aromatic structure and amine group .
  • Target Compound: The diethylaminoethyl group may confer pH-dependent solubility and lower toxicity compared to primary amines, as tertiary amines are less prone to metabolic activation.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can experimental design minimize trial-and-error approaches?

The synthesis of thiazole derivatives often involves multi-step reactions, such as cyclization or condensation, under controlled conditions. For example, hydrazine intermediates (e.g., 2-hydrazinylbenzo[d]thiazole) can be prepared via refluxing with hydrazine hydrochloride in ethylene glycol, followed by purification through recrystallization . To optimize yield and purity, employ statistical experimental design (e.g., factorial designs) to systematically vary parameters like temperature, solvent polarity, and reaction time. This approach reduces redundant experiments and identifies critical variables, as demonstrated in chemical process optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for benzo[d]thiazole), diethylaminoethyl sidechain protons (δ 2.5–3.5 ppm for CH2 groups), and methyl groups (δ 1.8–2.2 ppm) .
  • IR : Look for carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carboxamide and thiazole moieties .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be addressed?

Thiazole derivatives often exhibit poor aqueous solubility due to hydrophobic aromatic rings. Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers for biological assays. Stability studies in buffer systems (pH 4–9) should monitor degradation via HPLC at 24–72-hour intervals. For hygroscopic hydrochloride salts, store under inert gas (e.g., argon) at −20°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiazole and carboxamide groups. For example, the diethylaminoethyl group’s basicity can be modeled to predict pH-dependent solubility .
  • Molecular docking : Screen against targets like kinases or GPCRs using software (e.g., AutoDock Vina). Prioritize binding poses where the benzo[d]thiazole moiety interacts with hydrophobic pockets .

Q. What mechanistic insights can X-ray diffraction provide for intermediate isolation during synthesis?

Co-crystallization of intermediates (e.g., N-substituted thioamides) with reactants enables structural elucidation via single-crystal X-ray diffraction . For instance, bond angles and torsion angles in thiadiazole intermediates reveal steric hindrance effects influencing cyclization efficiency . If crystallization fails, substitute with powder XRD paired with Rietveld refinement to analyze phase purity .

Q. How do contradictory biological activity data (e.g., cytotoxicity vs. antimicrobial effects) inform structure-activity relationship (SAR) studies?

Contradictions may arise from off-target interactions or assay-specific conditions. For example, a compound showing cytotoxicity in MTT assays but no antimicrobial activity in broth microdilution could indicate selective membrane permeability issues. Conduct SAR studies by synthesizing analogs with modified substituents (e.g., replacing diethylaminoethyl with morpholino) and compare logP, polar surface area, and IC50 values across assays .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins from cell lysates.
  • Kinase profiling panels : Test inhibition against 50–100 kinases at 1–10 µM concentrations to identify off-target effects.
  • CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations

Q. How can heterogeneous catalysis improve the scalability of thiazole-forming reactions?

Replace traditional homogeneous catalysts (e.g., H2SO4) with immobilized alternatives (e.g., sulfonic acid-functionalized mesoporous silica). This reduces waste and enables catalyst reuse. Monitor reaction progress via in situ FTIR to detect intermediates like thioureas .

Q. What analytical workflows resolve co-eluting impurities in HPLC purification?

Use HPLC-MS with orthogonal columns (C18 and HILIC) to separate polar byproducts. For persistent impurities, employ preparative flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) .

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